Product packaging for Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine(Cat. No.:)

Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine

Cat. No.: B15270174
M. Wt: 218.32 g/mol
InChI Key: DDKPRVNSUJTION-UHFFFAOYSA-N
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Description

Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine is a chemical compound with the CAS Registry Number 1211506-59-0 . It has a molecular formula of C 12 H 14 N 2 S and a molecular weight of 218.32 g/mol . The compound is part of a class of organic molecules featuring a thiazole ring, a heterocyclic structure known for its prevalence in pharmaceuticals and agrochemicals. The SMILES string for this compound is CC(NCC1=CC=CC=C1)C2=NC=CS2 . As a specialized amine, its primary research application is as a heterocyclic building block in organic synthesis and medicinal chemistry . Chemists utilize these structures as key intermediates for constructing more complex molecules. Compounds containing the 1,3-thiazole scaffold are of significant research interest due to their wide range of biological activities, though the specific mechanisms of action and research applications for this compound are not fully detailed in the available literature and are an active area of investigation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H14N2S B15270174 Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

N-benzyl-1-(1,3-thiazol-2-yl)ethanamine

InChI

InChI=1S/C12H14N2S/c1-10(12-13-7-8-15-12)14-9-11-5-3-2-4-6-11/h2-8,10,14H,9H2,1H3

InChI Key

DDKPRVNSUJTION-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NC=CS1)NCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine can be achieved through several synthetic pathways. One common method involves the reaction of benzylamine with 2-bromo-1-(1,3-thiazol-2-yl)ethanone under basic conditions. The reaction typically proceeds in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Substituted benzyl or thiazole derivatives.

Scientific Research Applications

Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Thiazole vs. Benzothiazole Derivatives

Key Differences :

  • Thiazole Core : The target compound contains a standalone thiazole ring, which is less aromatic than benzothiazole. This reduces conjugation but enhances flexibility.

Impact on Properties :

  • Lipophilicity : Benzothiazole derivatives (e.g., [1-(1,3-benzothiazol-2-yl)ethyl][2-(4-chlorophenyl)ethyl]amine, MW: 316.85) often show higher logP values due to fused aromatic systems, enhancing membrane permeability compared to thiazole-only analogs .
  • Electronic Effects : The thiazole’s electron-deficient nature may favor nucleophilic reactions, whereas benzothiazoles offer extended conjugation for charge delocalization .

Substituted Amine Derivatives

Halogen-Substituted Analogs :

  • [1-(2,4-Difluorophenyl)ethyl]amine Derivatives : Compounds like (1,3-benzothiazol-2-ylmethyl)[1-(2,4-difluorophenyl)ethyl]amine (MW: 304.36) demonstrate how fluorine substituents enhance metabolic stability and binding affinity via hydrophobic interactions .
  • Chlorophenyl Derivatives : [1-(1,3-Benzothiazol-2-yl)ethyl][2-(4-chlorophenyl)ethyl]amine (MW: 316.85) highlights the role of chlorine in increasing molecular weight and modulating electronic properties .

Alkyl and Aryl Modifications :

  • Methyl Groups: (1,3-Benzothiazol-2-ylmethyl)[1-(2,4-dimethylphenyl)ethyl]amine (C18H20N2S) shows that methyl substituents improve solubility in nonpolar solvents while marginally increasing steric bulk .
  • Benzyl vs.

Data Tables: Comparative Analysis

Table 1. Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
Benzyl[1-(1,3-thiazol-2-yl)ethyl]amine C11H13N3S 219.30 (calc.) Thiazole, benzyl Flexible, moderate lipophilicity -
2-(1,3-Benzothiazol-2-yl)ethan-1-amine C9H10N2S 178.26 Benzothiazole, ethylamine High aromaticity, planar structure
[1-(1,3-Benzothiazol-2-yl)ethyl][2-(4-chlorophenyl)ethyl]amine C17H17ClN2S 316.85 Benzothiazole, chlorophenyl Enhanced lipophilicity, bioactivity
(1,3-Benzothiazol-2-ylmethyl)[1-(2,4-difluorophenyl)ethyl]amine C16H14F2N2S 304.36 Difluorophenyl, benzothiazole Metabolic stability, hydrophobic

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